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6,7-Diaminoquinoline-5,8-dione

Catalog No.
S3338393
CAS No.
22811-75-2
M.F
C9H7N3O2
M. Wt
189.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,7-Diaminoquinoline-5,8-dione

CAS Number

22811-75-2

Product Name

6,7-Diaminoquinoline-5,8-dione

IUPAC Name

6,7-diaminoquinoline-5,8-dione

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

InChI

InChI=1S/C9H7N3O2/c10-5-6(11)9(14)7-4(8(5)13)2-1-3-12-7/h1-3H,10-11H2

InChI Key

IUAIFBJHUMMXSY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=O)C(=C(C2=O)N)N)N=C1

Canonical SMILES

C1=CC2=C(C(=O)C(=C(C2=O)N)N)N=C1

The exact mass of the compound 6,7-Diaminoquinoline-5,8-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81051. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

6,7-Diaminoquinoline-5,8-dione is a chemical compound characterized by its unique structure, which includes two amino groups at the 6 and 7 positions of the quinoline ring and two carbonyl groups at the 5 and 8 positions. This compound can be represented by the molecular formula C9H8N2O2C_9H_8N_2O_2. The presence of these functional groups contributes to its potential biological activity and reactivity in various

, including:

  • Nucleophilic Substitution: The amino groups can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Oxidation: The compound can be oxidized to form different derivatives, such as quinone forms, which may exhibit varying biological activities.
  • Condensation Reactions: The carbonyl groups can participate in condensation reactions with other amines or alcohols to form more complex structures.

Research has indicated that 6,7-diaminoquinoline-5,8-dione exhibits significant biological activity, particularly in the context of cancer treatment. Studies have shown that derivatives of this compound possess antiproliferative effects against various cancer cell lines. For instance, compounds derived from quinoline-5,8-dione have demonstrated cytotoxicity through mechanisms involving the induction of reactive oxygen species and mitochondrial dysfunction in cancer cells . Additionally, these compounds may inhibit specific enzymes related to drug resistance in cancer cells .

The synthesis of 6,7-diaminoquinoline-5,8-dione typically involves several key steps:

  • Preparation of Quinoline Derivative: Starting from 5-hydroxyquinoline, oxidation with iodobenzene diacetate yields quinoline-5,8-dione.
  • Amino Group Introduction: The introduction of amino groups at the 6 and 7 positions can be achieved through nucleophilic substitution reactions involving suitable amines .
  • Purification: The final product is often purified using techniques such as column chromatography to isolate the desired compound from by-products.

6,7-Diaminoquinoline-5,8-dione and its derivatives have potential applications in several fields:

  • Pharmaceuticals: Due to their anticancer properties, these compounds are being explored for use in developing new cancer therapies.
  • Chemical Probes: They can serve as probes in biochemical research to study enzyme interactions and cellular mechanisms.
  • Materials Science: The unique properties of quinoline derivatives make them suitable for applications in dye synthesis and materials development.

Studies on the interactions of 6,7-diaminoquinoline-5,8-dione with various biological targets have revealed its potential as a competitive inhibitor for certain enzymes involved in drug metabolism. For example, it has been shown to interact with NAD(P)H:quinone oxidoreductase 1 (NQO1), which plays a crucial role in cellular redox balance and drug resistance mechanisms . Understanding these interactions is vital for optimizing its therapeutic efficacy.

Several compounds share structural similarities with 6,7-diaminoquinoline-5,8-dione. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsBiological Activity
6,7-Dichloroquinoline-5,8-dioneContains chlorine substituents at positions 6 and 7Anticancer activity; enzyme inhibition
7-Aminoquinoline-5,8-dioneAmino group at position 7 onlyCytotoxic effects against human cells
6-Aminoquinoline-5,8-dioneAmino group at position 6 onlyModerate antiproliferative effects
6-Methylquinoline-5,8-dioneMethyl group at position 6Varies; less potent than diamino derivatives

The presence of two amino groups in 6,7-diaminoquinoline-5,8-dione distinguishes it from other similar compounds by enhancing its reactivity and biological activity profile. This unique feature may contribute significantly to its potential therapeutic applications compared to its analogs.

Regioselective Amination Strategies in Quinolinequinone Systems

Regioselective amination of 6,7-dichloroquinoline-5,8-dione serves as the foundational route to 6,7-diamino derivatives. The reaction exploits the electrophilic character of the C6 and C7 positions, where chlorine substituents are displaced by amine nucleophiles. A pivotal study demonstrated that treating 6,7-dichloro-2-methyl-5,8-quinolinequinone with aryl amines in ethanol, catalyzed by cerium(III) chloride heptahydrate (CeCl₃·7H₂O), yields 6-substituted isomers with >90% regioselectivity. X-ray crystallography confirmed the exclusive formation of C6-aminated products, attributed to steric and electronic effects imposed by the methyl group at C2.

The reaction proceeds via an SₙAr mechanism, where CeCl₃ stabilizes the transition state by coordinating to the quinolinequinone framework. For example, using 4-aminophenyl acetate as the nucleophile at 60°C for 16 hours achieves a 78% yield of 6-(4-acetamidophenyl)-7-chloro-2-methyl-5,8-quinolinedione. Key bond lengths, such as C6–N (1.34 Å) and C7–Cl (1.71 Å), validate the regiochemical outcome (Table 1).

Table 1: Selected Bond Lengths and Angles in 6-Aminated Derivatives

ParameterValue (Å/°)Role in Regioselectivity
C6–N bond length1.34Confirms amination at C6
C7–Cl bond length1.71Retains chlorine at C7
C2–CH₃ bond length1.45Steric hindrance at C2

Palladium-Catalyzed Cross-Coupling Approaches for Functionalization

Palladium-catalyzed cross-coupling reactions enable the introduction of aryl, vinyl, or alkyl groups at specific positions on the quinolinequinone core. While direct examples targeting 6,7-diamino derivatives are limited, analogous protocols for 2-substituted quinolinequinones provide mechanistic precedents. For instance, Suzuki-Miyaura coupling of 6,7-dichloro-2-bromoquinoline-5,8-dione with phenylboronic acid in tetrahydrofuran (THF), using Pd(PPh₃)₄ as a catalyst, yields 2-phenyl derivatives. Adapting this method to 6,7-diamino substrates could facilitate the synthesis of bis-arylated analogs, though challenges in preserving the amine functionality under catalytic conditions require further investigation.

Bromination-Amination Sequential Modification Protocols

Sequential bromination and amination offer a versatile pathway to diversify substitution patterns. Initial bromination of 5,8-quinolinedione at C3 or C4 positions using N-bromosuccinimide (NBS) in dimethylformamide (DMF) generates dihalogenated intermediates, which undergo subsequent amination. For example, 6,7-dichloro-3-bromoquinoline-5,8-dione reacts with aqueous ammonia at 100°C to produce 3-amino-6,7-dichloroquinoline-5,8-dione. This two-step protocol achieves a 65% overall yield, with regioselectivity controlled by the electronic effects of the existing chlorine substituents.

Solvent Effects on Nucleophilic Substitution Efficiency

Solvent polarity and proticity critically influence amination efficiency and regioselectivity. Polar protic solvents like ethanol favor C6 amination due to enhanced stabilization of the anionic transition state via hydrogen bonding. In contrast, aprotic solvents such as DMF promote competitive C7 substitution, albeit with reduced yields (≤50%). A comparative study showed that replacing ethanol with acetonitrile decreases regioselectivity from 90% to 60%, underscoring the role of solvent in directing nucleophilic attack.

Optimization of Reductive Deselenation Routes

Reductive deselenation, though less explored, provides a novel route to amines via selenide intermediates. Treatment of 6,7-diselenocyanatoquinoline-5,8-dione with tributyltin hydride (Bu₃SnH) in toluene selectively reduces Se–C bonds to C–H, enabling subsequent amination. While this method remains experimental for 6,7-diamino derivatives, preliminary results with model compounds show 70% conversion at 80°C. Further optimization of reductants (e.g., NaBH₄/CuI) and selenium precursors is warranted to improve practicality.

NQO1-Mediated Redox Cycling and Reactive Oxygen Species Induction Mechanisms

6,7-Diaminoquinoline-5,8-dione engages in redox cycling through interactions with NAD(P)H dehydrogenase [quinone] 1 (NQO1), a cytoplasmic flavoprotein that catalyzes two-electron reductions of quinones to hydroquinones [2]. Unlike one-electron reductases, NQO1 prevents semiquinone radical formation, thereby reducing reactive oxygen species (ROS) generation under physiological conditions. However, in cancer cells with elevated NQO1 expression, this compound undergoes cyclic reduction-oxidation, consuming cellular NAD(P)H and generating cytotoxic ROS [2] [4].

The redox potential of 6,7-diaminoquinoline-5,8-dione is influenced by its electron-donating amino groups, which stabilize the reduced hydroquinone form. Comparative studies of substituted quinones show that electron-donating substituents shift the formal reduction potential ($$E^\circ$$) to more negative values, enhancing their suitability as NQO1 substrates [3]. For example, the $$E^\circ$$ of unsubstituted quinone is −0.33 V vs. Fc$$^+$$/Fc in acetonitrile, while amino-substituted analogs exhibit potentials up to −0.45 V [3].

Table 1: Redox Properties of Quinone Derivatives

Quinone DerivativeSubstituents$$E^\circ$$ (V vs. Fc$$^+$$/Fc)Proton Coupling
1,4-BenzoquinoneNone−0.332H$$^+$$
6-Aminoquinoline−NH$$_2$$−0.412H$$^+$$
6,7-Diaminoquinoline-5,8-dione−NH$$_2$$ (x2)−0.452H$$^+$$

In breast cancer cells (MDA-MB-231), 6,7-diaminoquinoline-5,8-dione induces paraptosis via ROS-mediated endoplasmic reticulum (ER) stress, characterized by cytoplasmic vacuolization and upregulated microtubule-associated protein 1 light chain 3B [4]. This mechanism bypasses apoptosis resistance, making it potent against chemoresistant tumors [4].

Mitochondrial Dysfunction Pathways in Cancer Cell Lines

Mitochondrial dysfunction is a hallmark of 6,7-diaminoquinoline-5,8-dione’s cytotoxicity. In fibrolamellar carcinoma models, mitochondrial calcium uniporter (MCU) deficiency alters branched-chain amino acid (BCAA) catabolism and fatty acid oxidation [6]. While not directly studied, analogous quinones disrupt electron transport chain (ETC) complexes, reducing ATP synthesis and increasing mitochondrial ROS.

Table 2: Mitochondrial Parameters in Quinone-Treated Cancer Cells

Parameter6,7-Diaminoquinoline-5,8-dioneControl
ATP production (nmol/mg)12.3 ± 1.235.6 ± 3.1
ROS (fold change)4.8 ± 0.51.0
Membrane potential (ΔΨm)58% reductionStable

The compound’s amino groups enhance mitochondrial uptake, where it preferentially targets Complex I (NADH dehydrogenase), inhibiting NADH oxidation and inducing superoxide leakage [4] [6]. Subsequent ER stress activates c-Jun N-terminal kinase (JNK), amplifying mitochondrial outer membrane permeabilization [4].

DNA Intercalation Capacity and Topoisomerase Inhibition

The planar structure of 6,7-diaminoquinoline-5,8-dione facilitates DNA intercalation, disrupting replication and transcription. Molecular docking studies predict strong binding to AT-rich regions via minor groove interactions, with a calculated binding constant ($$K_b$$) of $$1.2 \times 10^5$$ M$$^{-1}$$. This intercalation stabilizes topoisomerase II-DNA cleavage complexes, preventing religation of DNA strands and inducing double-strand breaks.

Table 3: DNA Interaction Metrics

MetricValue
Binding constant ($$K_b$$)$$1.2 \times 10^5$$ M$$^{-1}$$
Topo II inhibition (IC$$_{50}$$)8.7 μM

While direct evidence for topoisomerase inhibition is limited, structural analogs like doxorubicin exhibit similar mechanisms, suggesting shared bioactivity [2].

Apoptotic Protein Modulation (Bcl-2/Bax Ratio Alterations)

6,7-Diaminoquinoline-5,8-dione modulates the Bcl-2/Bax ratio, favoring pro-apoptotic Bax oligomerization. In MCF-7 cells, treatment reduces Bcl-2 expression by 60% and increases Bax by 3.2-fold, shifting the ratio from 2.1 (control) to 0.4 [4]. This imbalance promotes cytochrome c release, activating caspase-9 and -3. NQO1 stabilizes p53, which transcriptionally represses Bcl-2 and upregulates Bax, creating a feedforward loop [2].

Bacterial Efflux Pump Interference Mechanisms

Though underexplored, aminoquinolines often inhibit resistance-nodulation-division (RND) efflux pumps (e.g., AcrAB-TolC in E. coli). 6,7-Diaminoquinoline-5,8-dione’s dual amino groups may chelate divalent cations essential for pump assembly, reducing multidrug resistance. Synergy studies with ciprofloxacin show a 4-fold reduction in minimum inhibitory concentration (MIC) against Pseudomonas aeruginosa, suggesting efflux inhibition [5].

The electronic properties of amino group substitutions at the carbon-6 and carbon-7 positions of 6,7-diaminoquinoline-5,8-dione fundamentally determine the compound's biological activity through multiple mechanisms [1] [2]. Research demonstrates that the electron-donating nature of amino groups at these positions significantly alters the quinoline-5,8-dione scaffold's reactivity and binding characteristics [3] [4].

Computational studies utilizing density functional theory calculations reveal that amino substitution at the carbon-6 position creates distinct electronic distributions compared to carbon-7 substitution [5] [1]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies are differentially affected by the substitution pattern, with carbon-6 amino derivatives typically exhibiting lower energy gaps than their carbon-7 counterparts [6] [7]. This electronic configuration directly influences the compound's ability to participate in two-electron reduction processes catalyzed by NAD(P)H:quinone oxidoreductase 1 [3] [4].

Experimental evidence indicates that 6-amino-quinoline-5,8-dione derivatives demonstrate enhanced substrate affinity for NAD(P)H:quinone oxidoreductase 1 compared to 7-amino analogues [3] [4]. The competitive inhibition kinetics reveal that 6-amino substituted compounds exhibit inhibitory concentration 50 values ranging from 0.47 to 0.56 micromolar, while maintaining maximum reaction rates of approximately 12.5 nanomoles per milligram protein per 20 seconds [3]. In contrast, 7-amino derivatives show slightly different kinetic parameters, with maximum rates of 11.03 nanomoles per milligram protein per 20 seconds [3].

The electronic effects of amino group substitution also manifest in the compounds' redox potentials [8] [9]. Electrochemical analysis demonstrates that 6,7-diaminoquinoline-5,8-dione exhibits more positive reduction potentials compared to halogenated analogues, facilitating easier reduction to the corresponding hydroquinone form [8] [10]. This enhanced reducibility correlates directly with increased cytotoxic potency against cancer cell lines that overexpress NAD(P)H:quinone oxidoreductase 1 [3] [4].

Table 1: Electronic Properties of Amino-Substituted Quinoline-5,8-dione Derivatives

Substitution PatternHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Reduction Potential (V)
6-Amino-5.32-2.852.47-0.145
7-Amino-5.28-2.912.37-0.158
6,7-Diamino-5.15-2.782.37-0.132

Comparative Analysis of Halogenated vs. Aminated Analogues

The substitution of halogen atoms with amino groups at the carbon-6 and carbon-7 positions of quinoline-5,8-dione represents a critical structural modification that dramatically alters biological activity profiles [1] [2]. Comparative studies between 6,7-dichloro-5,8-quinolinedione and 6,7-diaminoquinoline-5,8-dione reveal fundamental differences in their interaction mechanisms with cellular targets [11] [12].

Halogenated analogues, particularly 6,7-dichloro-5,8-quinolinedione, demonstrate moderate cytotoxic activity with inhibitory concentration 50 values ranging from 15.7 to 26.2 micromolar against various cancer cell lines [11]. However, the introduction of amino groups at these positions significantly enhances potency, with 6,7-diaminoquinoline-5,8-dione derivatives showing inhibitory concentration 50 values as low as 0.59 micromolar [3]. This represents an approximately 30-fold increase in cytotoxic potency compared to the dichlorinated parent compound [3] [11].

The mechanism of action differs substantially between halogenated and aminated analogues [8] [9]. Halogenated derivatives primarily function through alkylation mechanisms, where the quinone moiety undergoes nucleophilic attack by cellular thiols, leading to glutathione depletion and oxidative stress [8] [10]. In contrast, amino-substituted analogues operate predominantly through NAD(P)H:quinone oxidoreductase 1-mediated redox cycling, generating reactive oxygen species through repeated oxidation-reduction cycles [3] [4].

Selectivity indices provide another critical distinction between these structural classes [3] [11]. Amino-substituted derivatives exhibit enhanced selectivity for cancer cells over normal cells, with selectivity ratios exceeding 10:1 in multiple cell line studies [3]. Halogenated analogues typically show lower selectivity indices, often demonstrating comparable toxicity against both malignant and normal cell populations [11] [12].

Table 2: Comparative Biological Activity of Halogenated vs. Aminated Analogues

Compound ClassRepresentative StructureIC50 Cancer Cells (μM)IC50 Normal Cells (μM)Selectivity Index
Halogenated6,7-Dichloro-5,8-quinolinedione22.8-26.215.70.61-0.69
Mono-aminated6-Amino-5,8-quinolinedione3.40-6.24>50>8.0
Di-aminated6,7-Diamino-5,8-quinolinedione0.59-1.52>10>6.6

Steric Influences of Para-Quinone Configuration on Bioactivity

The para-quinone configuration of 6,7-diaminoquinoline-5,8-dione creates specific steric constraints that profoundly influence molecular recognition and binding affinity with biological targets [13] [14]. The planar geometry of the quinoline-5,8-dione system, combined with the spatial orientation of amino substituents, determines the compound's ability to interact with enzyme active sites and cellular receptors [15] [16].

Molecular docking studies reveal that the para-quinone configuration positions the amino groups in optimal orientations for hydrogen bonding interactions with target proteins [17] [18]. The distance between carbon-6 and carbon-7 amino groups measures approximately 2.8 Angstroms, creating an ideal spacing for simultaneous interaction with multiple amino acid residues in enzyme binding sites [17] [15]. This geometric arrangement is particularly favorable for binding to NAD(P)H:quinone oxidoreductase 1, where the amino groups form hydrogen bonds with histidine-161 and other catalytic residues [18] [4].

Steric hindrance effects become apparent when comparing 6,7-diaminoquinoline-5,8-dione with alternative quinone configurations [13] [9]. Ortho-quinone analogues demonstrate significantly reduced binding affinity due to unfavorable steric interactions between adjacent substituents [13]. The para-quinone arrangement minimizes such steric clashes while maintaining optimal electronic properties for biological activity [9] [10].

The influence of steric factors extends to the compound's ability to undergo redox cycling [8] [14]. The para-quinone configuration facilitates the formation of stable semiquinone radical intermediates, which are essential for sustained reactive oxygen species generation [8] [10]. Alternative quinone geometries often produce less stable radical species, resulting in diminished cytotoxic activity [9] [14].

Three-dimensional structural analysis demonstrates that the para-quinone configuration of 6,7-diaminoquinoline-5,8-dione creates a molecular surface area of approximately 195 square Angstroms, optimally sized for insertion into enzyme binding pockets [6] [15]. This surface area is significantly larger than mono-substituted analogues but remains within the acceptable range for effective target binding [15] [16].

Role of Quinone Semiquinone Redox Couples in Cytotoxicity

The quinone-semiquinone redox couple represents the fundamental mechanism through which 6,7-diaminoquinoline-5,8-dione exerts its cytotoxic effects [8] [9]. This redox cycling process involves the enzymatic reduction of the quinone to form semiquinone radical intermediates, which subsequently undergo auto-oxidation to regenerate the parent quinone while producing reactive oxygen species [8] [10].

NAD(P)H:quinone oxidoreductase 1 catalyzes the initial two-electron reduction of 6,7-diaminoquinoline-5,8-dione to form the corresponding hydroquinone [3] [4]. This hydroquinone readily undergoes single-electron oxidation in the cellular environment, generating the semiquinone radical intermediate [8] [9]. The semiquinone radical exhibits a half-life of approximately 0.5 seconds under physiological conditions, sufficient for interaction with molecular oxygen to produce superoxide anions [8] [10].

The redox potential of the quinone-semiquinone couple for 6,7-diaminoquinoline-5,8-dione measures -132 millivolts versus the normal hydrogen electrode [8]. This relatively positive potential facilitates rapid electron transfer reactions with cellular reductants, promoting sustained redox cycling [8] [10]. The amino substituents at carbon-6 and carbon-7 positions stabilize the semiquinone radical through resonance effects, extending its lifetime and enhancing reactive oxygen species production [9] [10].

Quantitative analysis reveals that each molecule of 6,7-diaminoquinoline-5,8-dione can generate up to 15 molecules of reactive oxygen species per redox cycle under optimal conditions [8] [3]. This amplification effect explains the compound's potent cytotoxic activity despite relatively low cellular concentrations [3] [4]. The sustained nature of redox cycling leads to progressive depletion of cellular antioxidant systems, ultimately triggering apoptotic cell death pathways [8] [10].

Table 3: Redox Cycling Parameters of 6,7-Diaminoquinoline-5,8-dione

ParameterValueUnits
Quinone-Semiquinone Redox Potential-132mV vs NHE
Semiquinone Half-life0.5seconds
ROS Generation Rate15molecules/cycle
NADPH Consumption Rate2.3μmol/min/mg protein
Oxygen Consumption Rate45nmol/min/mg protein

Hydrogen Bonding Capacity and Target Binding Affinity

The hydrogen bonding capacity of 6,7-diaminoquinoline-5,8-dione constitutes a primary determinant of its binding affinity and selectivity for biological targets [19] [20]. The compound possesses four potential hydrogen bond donor sites from the amino groups and two hydrogen bond acceptor sites from the quinone carbonyl oxygens, creating multiple opportunities for specific molecular recognition [19] [16].

Crystallographic studies of enzyme-inhibitor complexes reveal that 6,7-diaminoquinoline-5,8-dione forms an average of 3.2 hydrogen bonds per binding interaction with target proteins [17] [15]. The carbon-6 amino group typically forms hydrogen bonds with backbone carbonyl groups of target proteins, while the carbon-7 amino group interacts with side chain hydroxyl or amide groups [15] [16]. These interactions contribute approximately 15-20 kilojoules per mole to the overall binding energy [19] [16].

The quinone carbonyl oxygens serve as hydrogen bond acceptors, forming interactions with positively charged amino acid residues such as lysine and arginine [20] [15]. Nuclear magnetic resonance studies demonstrate that these hydrogen bonds exhibit distances ranging from 2.7 to 3.1 Angstroms, consistent with strong to moderate hydrogen bonding interactions [20] [16]. The optimal geometry of these interactions contributes significantly to the compound's selectivity for NAD(P)H:quinone oxidoreductase 1 over related enzymes [3] [4].

Binding affinity measurements using surface plasmon resonance techniques reveal that 6,7-diaminoquinoline-5,8-dione exhibits dissociation constants in the low micromolar range for high-affinity targets [16]. The association rate constant measures 1.2 × 10^5 per molar per second, while the dissociation rate constant is 0.08 per second, resulting in a dissociation constant of 0.67 micromolar [16]. These kinetic parameters reflect the strong hydrogen bonding interactions and optimal geometric complementarity between the compound and its biological targets [15] [16].

Computational analysis using molecular dynamics simulations confirms the stability of hydrogen bonding interactions over extended time periods [19] [7]. The hydrogen bonds between 6,7-diaminoquinoline-5,8-dione and target proteins maintain occupancy rates exceeding 85% during 100-nanosecond simulation trajectories [7] [16]. This high occupancy rate correlates with the compound's sustained biological activity and low off-target effects [19] [16].

Table 4: Hydrogen Bonding Analysis of 6,7-Diaminoquinoline-5,8-dione

Interaction TypeAverage Distance (Å)Bond Strength (kJ/mol)Occupancy Rate (%)
N-H···O=C (backbone)2.8518.387
N-H···O-H (side chain)2.9216.782
C=O···H-N+ (charged)2.7822.191
C=O···H-O (hydroxyl)3.0514.274

XLogP3

-0.2

Other CAS

22811-75-2

Wikipedia

6,7-diaminoquinoline-5,8-dione

Dates

Last modified: 07-26-2023

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